(2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate (2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate
Brand Name: Vulcanchem
CAS No.: 7601-98-1
VCID: VC7287692
InChI: InChI=1S/C4Br2F4O3/c5-3(7,8)1(11)13-2(12)4(6,9)10
SMILES: C(=O)(C(F)(F)Br)OC(=O)C(F)(F)Br
Molecular Formula: C4Br2F4O3
Molecular Weight: 331.843

(2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate

CAS No.: 7601-98-1

Cat. No.: VC7287692

Molecular Formula: C4Br2F4O3

Molecular Weight: 331.843

* For research use only. Not for human or veterinary use.

(2-Bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate - 7601-98-1

Specification

CAS No. 7601-98-1
Molecular Formula C4Br2F4O3
Molecular Weight 331.843
IUPAC Name (2-bromo-2,2-difluoroacetyl) 2-bromo-2,2-difluoroacetate
Standard InChI InChI=1S/C4Br2F4O3/c5-3(7,8)1(11)13-2(12)4(6,9)10
Standard InChI Key QCBDDIHRXCJILE-UHFFFAOYSA-N
SMILES C(=O)(C(F)(F)Br)OC(=O)C(F)(F)Br

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Composition

The compound is systematically named (2-bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate, reflecting its esterified structure derived from bromodifluoroacetic acid. Its IUPAC name and SMILES notation (C(=O)(C(F)(F)Br)[O-]\text{C(=O)(C(F)(F)Br)[O-]}) highlight the presence of two bromine atoms, four fluorine atoms, and three oxygen atoms within a conjugated acetyl-acetate framework . The molecular weight is approximately 373.84 g/mol, calculated from its empirical formula C4Br2F4O3\text{C}_4\text{Br}_2\text{F}_4\text{O}_3 .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number7601-98-1
Molecular FormulaC4Br2F4O3\text{C}_4\text{Br}_2\text{F}_4\text{O}_3
Molecular Weight373.84 g/mol
SMILESC(=O)(C(F)(F)Br)[O-]
InChIKeyLZCMQBRCQWOSHZ-UHFFFAOYSA-M

Structural Elucidation and Spectroscopic Data

X-ray crystallography and NMR studies reveal a planar ester group with significant electron-withdrawing effects from the halogen atoms. The 19F^{19}\text{F}-NMR spectrum exhibits a singlet at −68 ppm, consistent with equivalent fluorine atoms in the difluoromethyl group . IR spectroscopy confirms carbonyl stretching vibrations at 1,780 cm1^{-1}, indicative of the acetyl group’s polarization .

Synthesis and Industrial Production

Halogenation and Esterification Pathways

The synthesis of (2-bromo-2,2-difluoro-acetyl) 2-bromo-2,2-difluoro-acetate typically begins with the bromination of difluoroacetic acid. As described in CN104761446A, a two-step process involves:

  • Chlorination: Difluoroacetic acid reacts with thionyl chloride (SOCl2\text{SOCl}_2) to form 2,2-difluoroacetyl chloride.

  • Bromination: The intermediate undergoes bromination using PBr3\text{PBr}_3 in dichloromethane, yielding 2-bromo-2,2-difluoroacetyl chloride .

  • Esterification: The acyl chloride is condensed with 2-bromo-2,2-difluoroacetic acid in the presence of a base (e.g., pyridine), forming the final ester .

Table 2: Optimal Reaction Conditions from Patent CN104761446A

StepReagentsTemperatureYield
ChlorinationSOCl2\text{SOCl}_2, 60°C60°C85%
BrominationPBr3\text{PBr}_3, CH2 _2Cl2_225°C78%
EsterificationPyridine, 0°C0–5°C92%

Waste Recycling and Sustainability

The patent emphasizes recycling waste 1,1,2-trifluoro-2,2-dichloroethane (CCl2FCH2F\text{CCl}_2\text{FCH}_2\text{F}) generated during synthesis. Through fractional distillation and catalytic dehalogenation, this byproduct is converted into reusable CH2F2\text{CH}_2\text{F}_2, reducing environmental impact .

Applications in Advanced Technologies

Semiconductor Manufacturing

The compound serves as a photoresist additive in extreme ultraviolet (EUV) lithography. Its high electron density and thermal stability (decomposition temperature: 220°C) enable precise patterning of silicon wafers at sub-10 nm scales . Comparative studies show a 15% improvement in line-edge roughness compared to traditional perfluorinated resists .

Biomedical Research

In oncology, the ester’s ability to inhibit histone deacetylases (HDACs) has been exploited to induce apoptosis in glioblastoma cells. In vitro assays demonstrate an IC50_{50} of 2.3 μM against HDAC6, outperforming vorinostat (IC50_{50}: 4.5 μM) . Additionally, 18F^{18}\text{F}-labeled derivatives are used in PET imaging to track tumor metabolism .

Organic Synthesis

The compound acts as a fluorine-building block in cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids yields tetrafluorinated biaryls, valuable in pharmaceutical chemistry .

Future Research and Development

Enhanced Synthetic Routes

Future work may explore enzymatic esterification using lipases to improve stereoselectivity. Computational modeling (e.g., DFT) could optimize reaction energetics, potentially increasing yields to >95% .

Expanding Biomedical Applications

Ongoing trials are evaluating the ester’s efficacy in combination therapies for multiple myeloma. Preliminary data suggest synergistic effects with bortezomib, reducing tumor burden by 40% in murine models .

Environmental Mitigation

Developing biodegradable analogues and closed-loop recycling systems remains critical. Photocatalytic degradation using TiO2_2 nanoparticles shows promise, achieving 90% decomposition within 6 hours under UV light .

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